2-[(4-Methylcyclohexyl)oxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYOULOUIQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of 2-[(4-Methylcyclohexyl)oxy]acetic acid. The presence of cis and trans isomers, as well as the chair conformations of the cyclohexyl ring, can be investigated in detail.
Expected ¹H and ¹³C NMR Data
| Protons/Carbons | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| -CH₃ (cyclohexyl) | 0.8 - 1.0 (doublet) | 20 - 25 | Correlates with cyclohexyl methine |
| -CH₂- (cyclohexyl) | 1.0 - 2.2 (multiplets) | 30 - 40 | Various cross-peaks in COSY |
| -CH- (cyclohexyl, C1) | 3.2 - 3.8 (multiplet) | 75 - 85 | Correlates with O-CH₂ protons |
| -CH- (cyclohexyl, C4) | 1.3 - 1.8 (multiplet) | 30 - 35 | Correlates with methyl protons |
| O-CH₂- (acetate) | ~4.1 (singlet) | 65 - 70 | Correlates with C1 of cyclohexyl |
| -COOH | 10 - 12 (broad singlet) | 170 - 175 | No direct proton correlation |
Note: These are predicted values and may vary based on solvent and specific isomer.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating the stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the methine proton at C1 of the cyclohexane (B81311) ring and its adjacent methylene protons, as well as between the methine proton at C4 and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the cyclohexane ring and the acetate moiety based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds). A key correlation would be expected between the protons of the O-CH₂ group and the C1 carbon of the cyclohexyl ring, as well as the carbonyl carbon of the acetic acid group, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry (cis/trans) of the substituents on the cyclohexane ring. For the cis isomer, NOE cross-peaks would be expected between the axial proton at C1 and the axial protons at C3 and C5. For the trans isomer, correlations between the axial proton at C1 and the axial protons on the same side of the ring would be observed. The orientation of the methyl group (axial vs. equatorial) would also be confirmed through specific NOE interactions.
Dynamic NMR for Conformational Analysis
The 4-methylcyclohexyl group exists in a dynamic equilibrium between two chair conformations. Dynamic NMR studies, conducted at variable temperatures, would allow for the investigation of the kinetics of this ring-flipping process. By cooling the sample, it would be possible to "freeze out" the individual conformers on the NMR timescale, allowing for the determination of the energy barrier (ΔG‡) for the conformational interchange and the relative populations of the axial and equatorial conformers for the methyl and oxyacetic acid groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Expected HRMS Data
| Ion | Expected m/z |
| [M+H]⁺ | 187.1329 |
| [M+Na]⁺ | 209.1148 |
| [M-H]⁻ | 185.1183 |
Calculated for C₉H₁₆O₃
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would further corroborate the structure. Expected fragmentation would include the loss of the acetic acid moiety and characteristic cleavages of the cyclohexane ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1250 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the C-H stretching vibrations of the cyclohexane and methyl groups would be prominent in the 2800-3000 cm⁻¹ region. The C=O stretch is typically weaker in Raman compared to FT-IR. The skeletal vibrations of the cyclohexane ring would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
Expected Vibrational Frequencies
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H (Aliphatic) | 2850-2960 | 2850-2960 (strong) |
| C=O (Carbonyl) | 1700-1730 (strong) | 1700-1730 (weak) |
| C-O (Ether & Acid) | 1050-1250 | Moderate |
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would unambiguously determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring and confirm the chair conformation. It would also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups in the crystal lattice.
Chiroptical Spectroscopies (CD/ORD) for Absolute Configuration Assignment
For an enantiomerically pure sample of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration.
Circular Dichroism (CD): The carboxylic acid chromophore gives rise to a weak n→π* transition around 210-220 nm. The sign of the Cotton effect in the CD spectrum for this transition can often be correlated with the absolute configuration of the chiral centers based on empirical rules (e.g., the octant rule for cyclohexanones, which can be adapted).
Optical Rotatory Dispersion (ORD): ORD, which measures the change in optical rotation with wavelength, would show a plain curve if the measurements are far from an absorption band, or a Cotton effect curve in the vicinity of the carbonyl absorption. The sign of the Cotton effect would be complementary to the CD data.
Theoretical calculations of the expected CD/ORD spectra using quantum chemical methods would be a powerful tool to compare with experimental data and confidently assign the absolute configuration of a given enantiomer.
Chemical Reactivity and Mechanistic Investigations of 2 4 Methylcyclohexyl Oxy Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations, including esterification, amidation, and decarboxylation.
The conversion of 2-[(4-Methylcyclohexyl)oxy]acetic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. youtube.commasterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
The kinetics of this reaction are influenced by several factors. In heterogeneously catalyzed esterifications, such as those using ion-exchange resins like Amberlyst, the reaction can often be described by models like the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms, where the reaction occurs on the surface of the catalyst. mdpi.comresearchgate.net The steric hindrance presented by the bulky 4-methylcyclohexyl group in this compound may slow the reaction rate compared to less hindered carboxylic acids.
Table 1: Representative Kinetic Models for Esterification of Carboxylic Acids
| Kinetic Model | Description | Typical Catalyst | Reference |
| Fischer-Speier | Second-order reversible reaction in homogeneous solution. | Strong mineral acids (e.g., H₂SO₄) | youtube.com |
| Eley-Rideal | Reaction between an adsorbed molecule and a molecule in the bulk phase. | Solid acid catalysts (e.g., Amberlyst 36) | researchgate.net |
| LHHW | Reaction between two adsorbed molecules on the catalyst surface. | Heterogeneous acid catalysts | mdpi.com |
The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.govbachem.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and minimize racemization if chiral centers are present. nih.govpeptide.comoxymapure.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. peptide.com
Alternative strategies for amide bond formation that are considered "greener" involve the in-situ formation of thioester intermediates, which then react with amines. nih.gov The choice of coupling strategy can be influenced by the specific amine being used and the desired reaction conditions. The steric bulk of the 4-methylcyclohexyl group could potentially influence the efficiency of the coupling reaction, possibly requiring longer reaction times or more potent activating agents.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Key Features | Reference |
| DCC/DIC | HOBt | Widely used, minimizes racemization with HOBt. | peptide.com |
| EDC | HOBt/OxymaPure® | Water-soluble, ideal for biological conjugations. | bachem.com |
| HATU/HBTU | DIPEA/NMM | Uronium-based, fast reaction rates, less epimerization with HATU. | peptide.com |
| PyBOP | DIPEA/NMM | Phosphonium-based, effective for solid-phase synthesis. | bachem.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for simple alkanoic acids. However, the presence of an oxygen atom at the alpha-position, as in this compound, can influence this reactivity. Studies on other α-alkoxyacetic acids have shown that decarboxylation can be induced under specific conditions. journals.co.za
One method involves oxidative decarboxylation, such as the Hofer-Moest reaction, which occurs under electrochemical conditions. nih.gov This reaction proceeds through the formation of a radical intermediate via anodic oxidation, which can then be further oxidized to a carbocation and trapped by a nucleophile. nih.gov Another approach is radical decarboxylation via the formation of Barton esters, which then decompose upon exposure to light. scholaris.ca
For some α-alkoxyacetic acids, decarboxylation can be achieved by irradiation in the presence of mercury(II) oxide and iodine. journals.co.za This reaction proceeds through an acyl hypoiodite (B1233010) intermediate. It is important to note that the stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of decarboxylation. youtube.comnih.gov
Reactivity of the Ether Linkage
Ethers are generally considered to be chemically inert, which is why they are often used as solvents. libretexts.orglibretexts.org However, the ether linkage in this compound can be cleaved under harsh conditions.
The most common method for cleaving ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen. libretexts.orglibretexts.org
Sₙ2 Mechanism: In the case of this compound, the ether oxygen links a secondary carbon (of the cyclohexyl ring) and a primary carbon (of the acetic acid moiety). The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile. Due to steric hindrance at the secondary carbon of the 4-methylcyclohexyl group, the nucleophilic attack is more likely to occur at the less hindered primary carbon of the acetic acid side chain. libretexts.orgmasterorganicchemistry.com This would yield 4-methylcyclohexanol (B52717) and a haloacetic acid.
Sₙ1 Mechanism: An Sₙ1 pathway would require the formation of a stable carbocation. Neither the 4-methylcyclohexyl cation nor the carboxymethyl cation is particularly stable, making an Sₙ1 mechanism less likely under typical ether cleavage conditions. libretexts.orglibretexts.org
Table 3: Conditions for Ether Cleavage
| Reagent | Mechanism | Typical Products | Reference |
| HBr (conc.) | Sₙ2 | Alcohol and Alkyl Bromide | wikipedia.org |
| HI (conc.) | Sₙ2 | Alcohol and Alkyl Iodide | libretexts.orglibretexts.org |
| BBr₃ | Lewis acid-assisted cleavage | Alcohol and Alkyl Bromide | Not directly sourced |
The stability of this compound is dictated by the resilience of its ether and carboxylic acid functionalities to hydrolysis under different pH conditions.
Acidic Conditions: Under acidic conditions, the ether linkage is susceptible to cleavage, as detailed above. The carboxylic acid group itself is generally stable in acidic media. However, at very high temperatures, acid-catalyzed decarboxylation could potentially occur, though this is less common for this class of compounds. youtube.com The hydrolysis of the glycosidic bond in related compounds like sucrose (B13894) fatty acid esters is favored under acidic conditions. nih.gov
Basic Conditions: The ether linkage is generally very stable under basic conditions and is not prone to cleavage. wikipedia.org The carboxylic acid group will be deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack and further reaction at the carboxyl carbon. Therefore, this compound is expected to be quite stable in basic environments at moderate temperatures. mdpi.com Studies on other esters have shown that the ester bond is selectively hydrolyzed under basic conditions, while the ether linkage remains intact. nih.gov
Neutral Conditions: At neutral pH and room temperature, this compound is expected to be highly stable. Hydrolysis of either the ether or the carboxylic acid group would be extremely slow without a catalyst. nih.gov
The metabolism of related alkoxyacetic acids, which are metabolites of glycol ethers, has been studied, indicating that these compounds can be processed in biological systems, though this falls outside the scope of purely chemical reactivity. nih.govnih.govnih.gov
Reactions Involving the Methylcyclohexyl Ring
The 4-methylcyclohexyl group, being a saturated carbocycle, primarily undergoes reactions typical of alkanes and their derivatives, such as free-radical substitution and oxidation under forcing conditions. The presence of the ether and carboxylic acid functionalities elsewhere in the molecule can influence these reactions through steric and electronic effects.
The term "electrophilic aromatic substitution" is, by definition, not applicable to the non-aromatic cyclohexyl ring of this compound. Aromatic systems possess a cyclic, planar, conjugated system of π-electrons that undergo substitution reactions with electrophiles, a feature absent in the saturated cyclohexane (B81311) ring. libretexts.orgquirkyscience.com
However, analogous reactions involving electrophilic attack on saturated rings, while less common, can be considered. For instance, under superacidic conditions, alkanes can be protonated, leading to carbocation intermediates that can undergo further reactions. It is conceivable that the ether oxygen in this compound could be protonated under strongly acidic conditions, potentially influencing the reactivity of the adjacent cyclohexyl ring.
In a broader sense, electrophilic addition reactions are characteristic of unsaturated systems like alkenes. libretexts.org If the cyclohexyl ring were to contain a double bond, it would readily undergo addition reactions with electrophiles such as halogens (X₂) and hydrogen halides (HX). The regioselectivity of such an addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon with the greater number of hydrogen atoms. vaia.com
The 4-methylcyclohexyl group exists predominantly in a chair conformation, with the methyl group having a strong preference for the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.com This conformational preference significantly influences the reactivity of the molecule in several ways.
Steric Hindrance : The bulky 4-methylcyclohexyl group can sterically hinder reactions at the ether linkage and the carboxylic acid. The trans isomer, where the oxyacetic acid group is also equatorial, would be more stable and potentially less sterically encumbered for certain reactions compared to the cis isomer, where the oxyacetic acid group would be axial.
Stereoelectronic Effects : The orientation of substituents (axial vs. equatorial) has a profound impact on reaction rates and pathways. For instance, in E2 elimination reactions of cyclohexyl derivatives, a periplanar arrangement of the leaving group and a β-hydrogen is required, which is most readily achieved when both are in axial positions. libretexts.orgdatapdf.com While this compound itself is not primed for a simple E2 reaction, any transformation involving the formation of a double bond in the ring would be subject to these stereoelectronic constraints. The relative rates of reaction for axial and equatorial isomers can differ significantly, a principle well-documented in the saponification and oxidation of substituted cyclohexanols. slideshare.net
Table 1: Influence of Conformation on Reaction Rates in Substituted Cyclohexanes
| Reaction Type | Axial Substituent Reactivity | Equatorial Substituent Reactivity | Rationale |
| S₂ Nucleophilic Substitution | Generally slower | Generally faster | Steric hindrance to backside attack for the axial substituent. |
| E₂ Elimination | Faster (if β-H is axial) | Slower (requires ring flip) | Requirement for anti-periplanar geometry. libretexts.org |
| Esterification of Cyclohexanols | Slower | Faster | Steric hindrance around the axial hydroxyl group. |
| Oxidation of Cyclohexanols | Faster | Slower | Relief of steric strain in the transition state for the axial alcohol. |
This table presents generalized trends based on established principles of conformational analysis.
Pericyclic Reactions and Rearrangement Studies
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. ox.ac.ukmsu.edu For this compound, the most relevant potential pericyclic reaction would be a variation of the Claisen rearrangement, should an appropriate unsaturated analogue be formed.
The classic Claisen rearrangement involves the tcichemicals.comtcichemicals.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org If the acetic acid side chain were modified to an allyl group, and a vinyl ether were present, a Claisen-type rearrangement could be envisioned. Such rearrangements are typically thermally induced and proceed through a highly ordered, chair-like transition state. libretexts.orgmasterorganicchemistry.com
Rearrangements involving the alkoxyacetic acid moiety itself have also been studied. For instance, base-catalyzed rearrangements of peroxy esters can lead to the formation of alkoxyacetic acid derivatives. oup.com While not a direct rearrangement of the title compound, this indicates a potential pathway for transformations involving the ether and acid functionalities under specific conditions.
Free-radical reactions on the cyclohexyl ring can also lead to rearrangements. Cyclohexyl radicals themselves can undergo ring-opening and subsequent dissociation under high-energy conditions, such as photodissociation. chemrxiv.org The presence of the bulky ether linkage would likely influence the stability and subsequent reaction pathways of any radical intermediates formed on the ring. acs.org
Catalysis in Reactions Involving this compound
Catalysis could play a significant role in various transformations of this compound, targeting either the functional groups or the cyclohexyl ring.
Esterification : The carboxylic acid group can be readily esterified with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or through coupling agents. This is a standard transformation for carboxylic acids. quirkyscience.com
Ether Cleavage : The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. Alternatively, catalytic methods using reagents like iodotrimethylsilane (B154268) can achieve this transformation under milder conditions. ucla.edu
Ring Hydrogenation/Dehydrogenation : While the cyclohexane ring is already saturated, related unsaturated systems (e.g., a cyclohexene (B86901) or benzene (B151609) ring) can be hydrogenated to a cyclohexane ring using heterogeneous catalysts like palladium, platinum, or nickel under hydrogen pressure. libretexts.orglibretexts.org Rhodium-based catalysts, such as those with CAAC ligands, have shown high efficiency and selectivity for the cis-hydrogenation of aromatic rings. tcichemicals.com Conversely, catalytic dehydrogenation to form an unsaturated ring is also a possibility under appropriate conditions, though it is an energetically demanding process.
Oxidation : The cyclohexyl ring can be oxidized. Catalytic oxidation of cyclohexane, typically using transition metal salts like those of cobalt, is an industrial process for producing cyclohexanol (B46403) and cyclohexanone (B45756). researchgate.netntnu.no Similar catalytic systems could potentially oxidize the C-H bonds of the 4-methylcyclohexyl ring in the title compound. Furthermore, the ether linkage itself can be susceptible to oxidation. The oxidation of cyclohexyl methyl ether with agents like nitrogen dioxide and ozone has been shown to yield cyclohexanone. oup.com The presence of the carboxylic acid group might influence the selectivity of such an oxidation.
Table 2: Potential Catalytic Reactions and Relevant Catalysts
| Reaction Type | Substrate Moiety | Catalyst Examples | Potential Product(s) |
| Esterification | Carboxylic Acid | H₂SO₄, DCC/DMAP | Corresponding ester |
| Ether Cleavage | Ether | TMSI, HBr, HI | 4-Methylcyclohexanol and a derivative of acetic acid |
| Ring Hydrogenation (on an unsaturated analog) | Cyclohexene/Aromatic Ring | Pd/C, PtO₂, Rh-CAAC tcichemicals.com | 4-Methylcyclohexyl ring |
| C-H Oxidation | Cyclohexyl Ring | Cobalt naphthenate, Metal-organic frameworks | Hydroxylated or ketonic derivatives |
| Oxidative Ether Cleavage | Ether | NO₂/O₃, Ru-based catalysts | 4-Methylcyclohexanone (B47639) |
This table outlines potential catalytic transformations based on the functional groups present in the molecule.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method due to its favorable balance between accuracy and computational cost.
The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-[(4-Methylcyclohexyl)oxy]acetic acid, this would involve considering the different possible conformations, particularly the cis and trans isomers of the 4-methylcyclohexyl group and the rotational isomers around the ether linkage. The calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The outcome of this process is a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.
Table 1: Illustrative Optimized Geometric Parameters for trans-2-[(4-Methylcyclohexyl)oxy]acetic acid (Calculated)
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (ether) | 1.43 Å |
| O-C (acid) | 1.36 Å | |
| C=O (carbonyl) | 1.21 Å | |
| O-H (hydroxyl) | 0.97 Å | |
| Bond Angle | C-O-C | 118.5° |
| O-C-C (acid) | 110.2° | |
| O=C-O (acid) | 125.8° | |
| Dihedral Angle | C-C-O-C | 178.9° |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated)
| Orbital | Energy (eV) |
| HOMO | -6.8 eV |
| LUMO | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The data in this table is illustrative and represents typical values for similar organic acids.
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated. For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be invaluable in interpreting experimental results.
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Calculated)
| Proton | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 |
| -O-CH₂- | 4.1 |
| -CH-O- | 3.4 |
| -CH₃ | 0.9 |
Note: The data in this table is illustrative and represents typical chemical shift ranges for these functional groups.
Table 4: Illustrative Predicted IR Vibrational Frequencies for this compound (Calculated)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (acid) | ~3300 (broad) |
| C-H stretch | 2850-3000 |
| C=O stretch (carbonyl) | ~1710 |
| C-O stretch (ether) | 1080-1150 |
Note: The data in this table is illustrative and represents typical vibrational frequencies for these functional groups.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.
For a flexible molecule like this compound, with its rotatable bonds and the puckering of the cyclohexane (B81311) ring, a multitude of conformations are possible. MD simulations can be used to sample this conformational space extensively. By analyzing the simulation trajectory, one can identify the most frequently occurring conformations and the energy barriers between them. This leads to the construction of a conformational landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. The low-energy regions on this map correspond to the most stable conformers.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations offer profound insights into the reactivity and stability of molecules by elucidating reaction pathways and the energetics of transition states. For this compound, while specific studies on its reaction mechanisms are not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical investigation of potential reactions, such as esterification, amide formation, or degradation pathways.
Methodologies like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are workhorses for optimizing molecular geometries and calculating vibrational frequencies. nih.gov More advanced and computationally intensive post-Hartree-Fock methods, such as the "domain localized pair natural orbitals – coupled cluster singles + doubles + triples" (DLPNO-CCSD(T)), can provide a more accurate description of electron correlation energy, which is crucial for determining reaction barriers and transition state energies. nih.gov
For instance, a theoretical study could model the reaction of the carboxylic acid group of this compound with an alcohol to form an ester. The study would first involve locating the transition state structure for the reaction on the potential energy surface. The nature of this transition state, characterized by a single imaginary frequency, would then be confirmed through vibrational analysis. The energy difference between the reactants and the transition state would yield the activation energy, a key determinant of the reaction rate.
Furthermore, quantum chemical methods can be employed to investigate mechanisms such as "single electron transfer followed by proton transfer" (SET-PT) and "sequential proton loss electron transfer" (SPLET), which could be relevant in the context of the compound's interactions in various chemical environments. nih.gov These calculations provide a detailed picture of the electronic rearrangements that occur during a chemical transformation.
Table 1: Theoretical Methodologies for Reaction Mechanism Studies
| Methodology | Application | Typical Output |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations | Optimized structures of reactants, products, and transition states; vibrational spectra; reaction energies |
| DLPNO-CCSD(T) | High-accuracy single-point energy calculations | Accurate reaction and activation energies |
| Transition State Theory (TST) | Calculation of reaction rates | Rate constants (k) |
Quantitative Structure-Activity Relationship (QSAR) Principles in Analog Design (Excluding Biological Context)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with a specific activity. nih.gov In the context of analog design for this compound, QSAR principles can be applied to guide the synthesis of new derivatives with modified physicochemical properties, independent of a biological endpoint.
The core idea of QSAR is to define a set of molecular descriptors that quantify various aspects of a molecule's structure and then to build a statistical model that relates these descriptors to an observable property. ijnrd.org For a series of analogs of this compound, one could investigate how modifications to the structure affect a property like lipophilicity (logP) or water solubility.
Key molecular descriptors that would be relevant for QSAR studies of this compound and its analogs include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Electronic descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges on atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The Hammett constant (σ) is a classic electronic parameter. ijnrd.org
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area.
A hypothetical QSAR study on a series of analogs of this compound, where the methyl group on the cyclohexane ring is replaced with other substituents (e.g., -H, -ethyl, -Cl, -OCH3), could aim to build a model that predicts the partition coefficient (logP) of these new compounds. Such a model would be invaluable for tuning the solubility characteristics of the molecule for various applications. Research on related cyclohexyl derivatives has shown a negative correlation between lipophilicity and the potency of certain interactions, suggesting that smaller, more polar groups can enhance specific binding properties. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR of this compound Analogs
| Descriptor Type | Specific Descriptor | Property Encoded |
| Electronic | Partial Atomic Charges | Distribution of electrons |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Lipophilicity | logP | Partitioning between octanol (B41247) and water |
| Topological | Wiener Index | Molecular branching |
Intermolecular Interaction Analysis (Hydrogen Bonding, Van der Waals Forces)
The intermolecular forces exerted by this compound are critical in determining its physical properties, such as its melting point, boiling point, and solubility, as well as how it interacts with other molecules. The primary intermolecular interactions for this compound are hydrogen bonding and van der Waals forces.
The carboxylic acid moiety is the principal site for hydrogen bonding . The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen can act as hydrogen bond acceptors. In the solid state, it is highly probable that molecules of this compound form dimers through hydrogen bonds between their carboxylic acid groups, a common structural motif for carboxylic acids. nih.gov This results in the formation of a stable eight-membered ring, designated as an R²₂(8) ring in graph-set notation. nih.gov
Computational methods can be used to analyze and quantify these interactions. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize bond critical points associated with hydrogen bonds and other weak interactions. Non-covalent interaction (NCI) plots are another powerful tool for visualizing and identifying regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Molecular Moiety Involved | Relative Strength |
| Hydrogen Bonding (Donor) | Carboxylic acid -OH | Strong |
| Hydrogen Bonding (Acceptor) | Carboxylic acid C=O, Ether -O- | Strong |
| Van der Waals Forces | Cyclohexane ring, methyl group, alkyl chain | Moderate to Weak |
Docking and Molecular Modeling for Ligand-Receptor Interactions (Purely Theoretical without Biological Outcome or Clinical Data)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. mdpi.com For this compound, theoretical docking studies can be performed to explore its potential binding modes within the active site of various enzymes or receptors, purely from a structural and energetic perspective.
The process begins with obtaining the three-dimensional structures of both the ligand, this compound, and the target receptor, which can be sourced from protein data banks or generated through homology modeling. Docking algorithms, such as those implemented in software like AutoDock or CDOCKER, then systematically search for possible binding poses of the ligand within the receptor's binding site. mdpi.com
These algorithms generate a series of potential binding conformations and rank them based on a scoring function, which estimates the binding affinity. The scoring function typically incorporates terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding.
A theoretical docking study of this compound into a hypothetical receptor active site would likely reveal the following:
The carboxylic acid group would be positioned to form hydrogen bonds with polar amino acid residues, such as serine, threonine, or lysine.
The ether linkage could also participate in hydrogen bonding as an acceptor.
The nonpolar 4-methylcyclohexyl group would likely occupy a hydrophobic pocket within the binding site, forming favorable van der Waals contacts with nonpolar amino acid residues like leucine, isoleucine, and valine. mdpi.com
The results of such a purely theoretical study can provide valuable hypotheses about the structural features of this compound that are important for binding to a particular target. These hypotheses can then guide the rational design of new analogs with potentially improved binding characteristics.
Table 4: Theoretical Docking Parameters for this compound
| Parameter | Description | Example Application |
| Scoring Function | Estimates the binding affinity of a given pose | Ranking of different binding orientations |
| RMSD Clustering | Groups similar binding poses together | Identification of dominant binding modes |
| Interaction Analysis | Identifies specific ligand-receptor contacts | Pinpointing key hydrogen bonds and hydrophobic interactions |
Derivatization and Synthesis of Novel Analogs of 2 4 Methylcyclohexyl Oxy Acetic Acid
Synthesis of Esters, Amides, and Acid Chlorides
The carboxylic acid moiety of 2-[(4-Methylcyclohexyl)oxy]acetic acid is a prime site for derivatization to produce esters, amides, and the reactive intermediate, acid chloride. These derivatives are valuable for modulating the compound's physicochemical properties and for serving as building blocks for more complex structures.
Esters: Esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common and cost-effective approach. researchgate.netwikipedia.org By refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol, ethanol, or more complex alcohols) in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the corresponding ester can be synthesized. The equilibrium of this reaction is typically driven towards the product by removing water, often through azeotropic distillation using a Dean-Stark apparatus.
A patent for the synthesis of 2-methylcyclohexyl acetate, a structurally related compound, outlines a two-step process involving the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol, followed by esterification with acetic acid. sigmaaldrich.com This methodology can be adapted for the esterification of this compound.
Amides: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction is generally not feasible due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. A common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. consensus.appbartleby.com These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.
Acid Chlorides: For conversion to the highly reactive acid chloride, this compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are typically performed in an inert solvent like dichloromethane (B109758) or toluene. The resulting 2-[(4-Methylcyclohexyl)oxy]acetyl chloride is a valuable intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters with high efficiency. uwindsor.ca
| Derivative | Reagents and Conditions | Key Features |
|---|---|---|
| Methyl 2-[(4-methylcyclohexyl)oxy]acetate | Methanol, cat. H₂SO₄, reflux | Fischer-Speier esterification; equilibrium-driven. |
| N-Benzyl-2-[(4-methylcyclohexyl)oxy]acetamide | Benzylamine, DCC, HOBt, DCM, rt | Amide coupling via an activated carboxylic acid. |
| 2-[(4-Methylcyclohexyl)oxy]acetyl chloride | SOCl₂ or (COCl)₂, inert solvent, reflux | Formation of a highly reactive acid chloride intermediate. |
Introduction of Heteroatoms into the Cyclohexyl Ring or Side Chain
Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the 4-methylcyclohexyl ring or the acetic acid side chain of this compound can significantly alter its biological activity, polarity, and coordination properties.
Into the Cyclohexyl Ring: A potential strategy to introduce heteroatoms into the cyclohexyl ring would first involve the oxidation of the secondary alcohol in 4-methylcyclohexanol (B52717) to 4-methylcyclohexanone (B47639). This ketone can then serve as a versatile precursor. For instance, a Beckmann rearrangement of the corresponding oxime could yield a lactam, thereby introducing a nitrogen atom into the ring to form an azacycloheptanone derivative.
Alternatively, the cyclohexanone (B45756) could undergo a Baeyer-Villiger oxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to introduce an oxygen atom into the ring, forming a caprolactone (B156226) derivative. For the introduction of sulfur, the ketone could be converted to a thione, which could then undergo further reactions to form sulfur-containing heterocycles. Research on the synthesis of tetrahydrobenzo[d]thiazole derivatives from cyclohexane-1,4-dione demonstrates the feasibility of incorporating sulfur and nitrogen into a cyclohexane (B81311) framework.
Into the Side Chain: The acetic acid side chain also offers opportunities for heteroatom introduction. For example, an alpha-bromination of the carboxylic acid, followed by nucleophilic substitution with an amine or a thiol, could introduce a nitrogen or sulfur atom at the alpha-position, respectively.
| Position | Heteroatom | Proposed Synthetic Strategy | Key Intermediate |
|---|---|---|---|
| Cyclohexyl Ring | Nitrogen | Oxidation to ketone, oximation, followed by Beckmann rearrangement. | 4-Methylcyclohexanone oxime |
| Cyclohexyl Ring | Oxygen | Oxidation to ketone, followed by Baeyer-Villiger oxidation. | 4-Methylcyclohexanone |
| Side Chain | Nitrogen/Sulfur | Alpha-halogenation of the carboxylic acid, followed by nucleophilic substitution. | 2-Bromo-2-[(4-methylcyclohexyl)oxy]acetic acid |
Spiro and Fused Ring System Incorporations
The incorporation of spiro and fused ring systems onto the this compound scaffold can lead to conformationally constrained analogs with potentially enhanced biological activity and selectivity.
Spiro Systems: The synthesis of spirocyclic compounds often involves the use of a ketone as a key functional group. Following the strategy outlined in the previous section, oxidation of the 4-methylcyclohexyl moiety to 4-methylcyclohexanone would provide the necessary precursor. This ketone could then undergo a variety of spirocyclization reactions. For example, a one-pot three-component reaction with an amine and thioglycolic acid could yield a spiro-thiazolidinone derivative. nih.gov Another approach could involve a Prins-type cyclization or an intramolecular alkylation of a suitably functionalized cyclohexanone derivative.
Fused Ring Systems: The synthesis of fused ring systems can be approached by first introducing unsaturation into the cyclohexyl ring. Dehydration of 4-methylcyclohexanol, the precursor to the ether, would yield 4-methylcyclohexene. This alkene can then participate in cycloaddition reactions. A classic example is the Diels-Alder reaction, where the cyclohexene (B86901) derivative can act as the dienophile, reacting with a conjugated diene to form a fused six-membered ring. uwindsor.ca The retro-Diels-Alder reaction of methylcyclohexene derivatives has also been studied, providing insights into the stability of such fused systems. sigmaaldrich.com
Furthermore, intramolecular cyclization reactions can be employed to construct fused rings. For instance, a suitably substituted cyclohexene derivative could undergo a radical cyclization or a transition-metal-catalyzed "cut-and-sew" reaction to form a fused ring system. wikipedia.org
| Ring System | Proposed Synthetic Strategy | Key Intermediate |
|---|---|---|
| Spirocycle | Oxidation to ketone, followed by multicomponent spirocyclization. | 2-[(4-Oxocyclohexyl)oxy]acetic acid |
| Fused Ring | Dehydration to alkene, followed by Diels-Alder reaction. | 2-[(4-Methylcyclohex-3-en-1-yl)oxy]acetic acid |
Polymerization Initiator or Monomer Research based on the Carboxylic Acid Functionality
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group (on the cyclohexane ring), makes it an interesting candidate for polymer chemistry research, either as an initiator for ring-opening polymerization or as a monomer for polycondensation reactions.
As a Polymerization Initiator: The carboxylic acid group of the molecule can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. In this process, the carboxylic acid protonates the monomer, and the carboxylate anion acts as the nucleophile to open the ring, initiating the polymerization. This would result in a polyester (B1180765) chain with a 2-[(4-Methylcyclohexyl)oxy]acetyl group at one end. This approach allows for the synthesis of polymers with a specific end-group, which can be useful for creating block copolymers or for attaching the polymer to a surface. Carboxylic acids have been shown to be effective initiators for the ROP of various monomers, including epoxides and N-carboxyanhydrides. wikipedia.orgmarmacs.org
As a Monomer: As a hydroxy acid, this compound can undergo self-polycondensation to form a polyester. This reaction would involve the formation of ester linkages between the carboxylic acid of one monomer and the hydroxyl group of another. The resulting polyester would have a repeating unit containing the 4-methylcyclohexyl ether moiety. The presence of the bulky and hydrophobic cyclohexyl group in the polymer backbone would be expected to influence the polymer's thermal and mechanical properties, such as its glass transition temperature and crystallinity. The synthesis of polyesters containing cyclohexane moieties is an active area of research, with applications in packaging and other materials. du.ac.in
| Application | Mechanism | Resulting Polymer Structure |
|---|---|---|
| Initiator | Ring-Opening Polymerization (ROP) | Polyester with a 2-[(4-methylcyclohexyl)oxy]acetyl end-group. |
| Monomer | Self-Polycondensation | Polyester with repeating units containing the 4-methylcyclohexyl ether moiety. |
Conjugation to Macrocycles or Supramolecular Scaffolds
The carboxylic acid functionality of this compound provides a convenient handle for its conjugation to macrocycles and other supramolecular scaffolds. Such conjugation can lead to novel host-guest systems, drug delivery vehicles, and materials with tunable properties.
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The carboxylic acid of the target molecule can be covalently attached to the hydroxyl groups of a cyclodextrin (B1172386), typically through an ester linkage. This can be achieved using standard esterification or coupling agent-mediated reactions. The resulting conjugate could exhibit interesting properties, where the 4-methylcyclohexyl group of the tethered molecule could be included within the cyclodextrin cavity of a neighboring molecule, leading to the formation of supramolecular assemblies. The conjugation of carboxylic acids to cyclodextrins has been explored for applications such as controlled release of active molecules. wikipedia.org
Calixarenes: Calixarenes are another class of macrocycles with a cup-shaped structure that can be functionalized at their upper and lower rims. The carboxylic acid of this compound can be attached to the hydroxyl groups on the lower rim of a calixarene (B151959) via esterification. This would create a calixarene derivative with one or more appended 4-methylcyclohexyl ether moieties. These appended groups could act as "guest" molecules for the calixarene's cavity or could influence the self-assembly of the calixarene molecules into larger supramolecular structures. The synthesis of calixarene-carboxylic acid conjugates is a well-established field with applications in ion transport and molecular recognition. consensus.appbartleby.com
The general principle of using carboxylic acids as building blocks for supramolecular design through hydrogen bonding and covalent attachment is a powerful tool in creating complex and functional molecular architectures. researchgate.net
| Macrocycle | Conjugation Strategy | Potential Application |
|---|---|---|
| β-Cyclodextrin | Esterification of a hydroxyl group with the carboxylic acid. | Host-guest systems, controlled release. |
| Calix wikipedia.orgarene | Esterification of a lower-rim hydroxyl group. | Molecular recognition, self-assembly. |
Design and Synthesis of Chiral Analogs for Asymmetric Induction Studies
The presence of stereocenters in the 4-methylcyclohexyl ring of this compound makes it an attractive target for the design and synthesis of chiral analogs. These enantiomerically pure or enriched compounds can be valuable tools for asymmetric induction studies, acting as chiral ligands, catalysts, or auxiliaries in stereoselective reactions.
Synthesis of Chiral Precursors: The key to synthesizing chiral analogs of the target molecule is the preparation of enantiomerically pure or enriched 4-methylcyclohexanol. One approach involves the asymmetric synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one, which can be achieved from (R)-(+)-pulegone in a three-step sequence. researchgate.net This chiral enone can then be subjected to stereoselective reduction to obtain the desired chiral 4-methylcyclohexanol diastereomer. Another strategy is the use of chiral cyclohexyl-based auxiliaries to direct the stereochemical outcome of reactions on a prochiral cyclohexanone or cyclohexene precursor. sigmaaldrich.comconsensus.app
Synthesis of Chiral Analogs: Once the chiral 4-methylcyclohexanol is obtained, it can be used in the Williamson ether synthesis with an ester of bromoacetic acid, followed by hydrolysis, to yield the enantiomerically pure or enriched this compound.
Alternatively, chirality can be introduced at the α-position of the acetic acid side chain. This can be accomplished by attaching the achiral this compound to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting adduct can then undergo a diastereoselective alkylation at the α-position. Subsequent cleavage of the chiral auxiliary would yield the α-substituted chiral analog of the target molecule.
Asymmetric Induction Studies: The synthesized chiral analogs can be investigated for their ability to induce asymmetry in chemical reactions. For example, they could be used as chiral ligands for transition metal catalysts in reactions such as asymmetric hydrogenation or allylic alkylation. The stereoelectronic properties of the chiral 4-methylcyclohexyl ether moiety would influence the steric environment around the metal center, potentially leading to high enantioselectivities in the product. The principles of asymmetric induction using chiral auxiliaries and catalysts are well-established and can be applied to these novel chiral analogs. youtube.com
| Chiral Moiety | Synthetic Approach | Potential Application in Asymmetric Induction |
|---|---|---|
| Chiral 4-Methylcyclohexyl Ring | Asymmetric synthesis of chiral 4-methylcyclohexenone, followed by stereoselective reduction and etherification. | As a chiral ligand for a metal catalyst. |
| Chiral α-Carbon on Acetic Acid Side Chain | Attachment to a chiral auxiliary, diastereoselective α-alkylation, and cleavage of the auxiliary. | As a chiral building block for the synthesis of more complex molecules. |
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
In the field of asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands play a crucial role. wikipedia.orgsigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Given the inherent chirality of the 4-methylcyclohexyl moiety, 2-[(4-Methylcyclohexyl)oxy]acetic acid presents itself as a viable precursor for the development of novel chiral auxiliaries. The carboxylic acid group provides a convenient handle for attachment to a prochiral substrate, for instance, through the formation of an ester or amide linkage. The steric bulk and conformational rigidity of the substituted cyclohexane (B81311) ring could then effectively bias the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. researchgate.net
Furthermore, this compound can serve as a foundational building block for the synthesis of more complex chiral ligands. thieme-connect.denih.govresearchgate.net Chiral ligands coordinate to a metal center to create a chiral catalytic environment, which is essential for enantioselective transition-metal-catalyzed reactions. nih.govresearchgate.net The carboxylic acid functionality of this compound can be readily modified to introduce other coordinating groups, such as phosphines, amines, or thiols, which are known to bind effectively to various transition metals like rhodium, iridium, and palladium. nih.govnih.gov The synthesis of such new ligands derived from this scaffold could lead to the development of catalysts for a wide range of asymmetric transformations, including C-H functionalization. thieme-connect.denih.gov
Table 1: Potential Asymmetric Reactions Utilizing Derivatives of this compound
| Reaction Type | Potential Role of Derivative | Expected Outcome |
|---|---|---|
| Asymmetric Alkylation | Chiral Auxiliary | High diastereoselectivity in the formation of new C-C bonds. |
| Asymmetric Aldol Reaction | Chiral Auxiliary | Stereoselective synthesis of β-hydroxy carbonyl compounds. researchgate.net |
| Asymmetric Diels-Alder | Chiral Auxiliary | Control over the stereochemistry of the resulting cyclohexene (B86901) ring. researchgate.net |
| Asymmetric Hydrogenation | Chiral Ligand | Enantioselective reduction of prochiral olefins or ketones. |
Building Block for Complex Natural Product Synthesis (Synthetic Strategy Focus)
Modern synthetic strategies, such as C-H functionalization, have revolutionized the way complex molecules are assembled. rsc.org The this compound building block could be strategically employed in syntheses that utilize late-stage C-H activation to introduce further complexity. The ether linkage and the carboxylic acid group also offer multiple points for further chemical manipulation, allowing for its incorporation into a variety of synthetic pathways. For example, the carboxylic acid can be reduced to an alcohol, converted to an amine, or used in coupling reactions to extend the carbon chain.
Precursor for Functional Materials with Tunable Properties (Excluding Specific Commercial Products)
The development of functional materials with tailored properties is a major focus of contemporary materials science. The polymerization of functional monomers is a common strategy to create such materials. nih.gov The carboxylic acid group of this compound makes it a suitable monomer for the synthesis of polyesters or polyamides. The incorporation of the bulky and hydrophobic 4-methylcyclohexyl group into the polymer backbone would significantly influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength.
Moreover, the potential for creating stimuli-responsive materials from this precursor is an exciting area of investigation. For instance, polymers containing the carboxylic acid moiety could exhibit pH-responsive behavior, where their conformation and solubility change with varying pH. nih.gov This property is highly desirable for applications in areas such as controlled-release systems and smart coatings. By copolymerizing this compound with other functional monomers, a wide range of materials with finely tuned properties could be accessed.
Solvent-Free Synthesis and Solid-Phase Synthesis Applications
Solvent-free synthesis and solid-phase synthesis (SPS) are key principles of green chemistry, aiming to reduce waste and simplify purification processes. The carboxylic acid functionality of this compound is well-suited for both of these approaches.
In solvent-free reactions, the reactants are mixed directly without a solvent, often with heating or mechanical grinding. The conversion of carboxylic acids to amides or esters can, in some cases, be achieved under these conditions, reducing the environmental impact of the synthesis. nih.gov
Solid-phase synthesis involves attaching a molecule to an insoluble solid support, allowing for reactions to be carried out and excess reagents and by-products to be easily washed away. researchgate.net Carboxylic acids are frequently used as the starting point for SPS, as they can be readily anchored to a resin via an ester or amide linkage. researchgate.netacs.org This would allow for the efficient, multi-step synthesis of derivatives of this compound, facilitating the construction of libraries of related compounds for screening purposes.
Table 2: Comparison of Synthesis Methodologies
| Methodology | Advantages for using this compound |
|---|---|
| Conventional Solution-Phase | Well-established, versatile for a wide range of reactions. |
| Solvent-Free Synthesis | Reduced waste, potentially faster reaction times, environmentally friendly. nih.gov |
Investigation as a Component in Self-Assembling Systems
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govnih.gov Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are prime candidates for self-assembly in aqueous environments. nih.govnih.govcyclodextrinnews.comacs.org this compound is an archetypal amphiphile, with the bulky, nonpolar 4-methylcyclohexyl group acting as the hydrophobic tail and the polar carboxylic acid group serving as the hydrophilic head.
In aqueous solution, it is conceivable that this molecule could self-assemble into various supramolecular structures such as micelles or vesicles. The nature of these assemblies would likely be influenced by factors such as concentration, pH, and temperature. The study of such systems could provide fundamental insights into the principles of molecular self-organization and could pave the way for the design of novel nanostructures with potential applications in encapsulation and delivery. nih.govcyclodextrinnews.comacs.org
Exploration in Dynamic Covalent Chemistry (DCC)
Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to generate complex molecules and materials under thermodynamic control. nih.govwikipedia.orgtaylorandfrancis.com This approach allows for "error-checking" and the selection of the most stable product from a dynamic library of interconverting species. nih.govtaylorandfrancis.com
The carboxylic acid functionality of this compound makes it a potential participant in DCC systems based on the reversible formation of esters. researchgate.netwikipedia.org By reacting it with a diol or polyol under conditions that favor reversible esterification, it could be incorporated into dynamic libraries of macrocycles or polymers. The addition of a template molecule could then potentially shift the equilibrium towards a specific host-guest complex, allowing for the discovery of novel receptors. The ether linkage within the molecule is generally stable, but some reversible ether exchange reactions have been reported in the context of DCC, suggesting another possible avenue for exploration. researchgate.net
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Novel Route Discovery: AI algorithms can identify non-intuitive disconnections and suggest synthetic routes that might be overlooked by human chemists, potentially avoiding common synthetic pitfalls. chemcopilot.com
Optimization of Conditions: Machine learning models can predict optimal reaction conditions (e.g., solvent, temperature, catalyst) by analyzing patterns in successful reactions from extensive datasets, thereby improving yield and reducing byproducts. numberanalytics.com
Feasibility Scoring: These systems can score potential routes based on factors like cost, step count, safety, and the "greenness" of the reagents, aligning with goals for sustainable chemistry. computabio.com
Future research would involve training template-free models, such as those based on transformer architectures, on datasets containing analogous ether carboxylic acids. arxiv.orgjelsciences.com By inputting the structure of 2-[(4-Methylcyclohexyl)oxy]acetic acid, these platforms could generate and rank multiple viable synthetic pathways, starting from precursors like 4-methylcyclohexanol (B52717) and a two-carbon synthon. This computational pre-screening can significantly reduce the experimental effort required to establish an efficient and robust synthesis.
Table 1: Potential AI-Predicted Retrosynthetic Disconnections
| Disconnection Strategy | Precursors | Key Transformation | AI/ML Contribution |
| Ether Bond (C-O) | 4-Methylcyclohexanol, Haloacetic acid derivative (e.g., Sodium chloroacetate) | Williamson Ether Synthesis | Predict optimal base, solvent, and temperature; identify alternative, less toxic alkylating agents. numberanalytics.com |
| Carboxylic Acid | 2-(4-Methylcyclohexyl)oxyacetonitrile | Nitrile Hydrolysis | Evaluate efficiency of various hydrolytic conditions (acidic, basic) and predict potential side reactions. |
| Simultaneous | 4-Methylcyclohexene, Glyoxylic acid | Hydroalkoxylation/ Oxidation | Propose novel catalytic systems for direct addition and subsequent oxidation, assessing regioselectivity. |
Exploration of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer powerful, reagent-light methods for chemical synthesis that could unlock novel transformations for this compound. nih.gov
Electrochemical Synthesis: Electrosynthesis represents a green and efficient alternative for forming key bonds within the target molecule. acs.org The Hofer-Moest reaction, an electrochemical variant of the Kolbe reaction, involves the oxidation of a carboxylic acid to generate a carbocation intermediate that can be trapped by a nucleophile, such as an alcohol. nih.govnih.gov Future research could explore a convergent synthesis where 4-methylcyclohexanol is used to trap an electrochemically generated carbocation derived from a carboxylic acid precursor, forming the ether linkage under mild, non-acidic conditions. nih.gov Furthermore, the direct electrochemical synthesis of esters from carboxylic acids has been demonstrated and could be adapted to create derivatives of the target molecule. google.com
Photochemical Transformations: Photoredox catalysis could enable selective functionalization or cleavage of the molecule. Research has shown that phenolic ethers can be selectively cleaved using organophotoredox catalysts. chemrxiv.org A key research direction would be to investigate whether similar conditions could achieve the controlled cleavage of the aliphatic ether bond in this compound, potentially as a method for releasing a payload in a light-triggered system. Additionally, the photochemistry of related systems, like phenylcyclohexenes, has shown the involvement of strained trans-isomers in reaction pathways, suggesting that UV irradiation could induce unique reactivity in the cyclohexane (B81311) ring of the target molecule. acs.org
Table 2: Proposed Photo- and Electrochemical Research Directions
| Method | Proposed Reaction | Potential Outcome | Rationale / Precedent |
| Electrosynthesis | Hofer-Moest Reaction between a C2-carboxy synthon and 4-methylcyclohexanol | Formation of the ether linkage | Known method for hindered ether synthesis from carboxylic acids and alcohols. nih.gov |
| Electrosynthesis | Anodic oxidation of this compound | Decarboxylative etherification or dimerization | Kolbe and non-Kolbe electrolysis pathways are common for carboxylic acids. nih.govacs.org |
| Photochemistry | Photoredox-catalyzed reaction in the presence of a hydrogen atom donor | C-O bond cleavage | Selective cleavage of robust ether bonds has been demonstrated for related structures. chemrxiv.org |
| Photochemistry | Direct irradiation to induce cis-trans isomerization | Formation of reactive intermediates | Strained trans-cycloalkenes, accessible photochemically, exhibit unique reactivity. acs.org |
Development of Sustainable Synthesis Routes
Developing environmentally benign synthetic routes is a critical goal in modern chemistry. For this compound, this involves moving beyond traditional methods that may use hazardous solvents or produce significant salt waste. numberanalytics.com
The classic Williamson ether synthesis, a likely route to this compound, can be made greener by implementing phase-transfer catalysis or using surfactant-mediated reactions in aqueous media, which reduces the need for volatile organic solvents. jk-sci.comresearchgate.net Alternative, catalytic versions of the Williamson synthesis that use less reactive, "greener" alkylating agents are also emerging. acs.org
Other sustainable strategies to explore include:
Acid-Catalyzed Dehydration: The synthesis of symmetrical ethers from alcohols via acid catalysis is a well-established industrial process. masterorganicchemistry.com Research could investigate the feasibility of a related reaction between 4-methylcyclohexanol and a diol precursor to the acetic acid moiety.
Electrochemical Methods: As mentioned previously, electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, relying instead on electricity, which can be sourced from renewable energy, making it an inherently green technology. nih.gov
Investigation of Stereoisomeric Effects on Chemical Reactivity
The 4-methylcyclohexyl group exists as cis and trans diastereomers. In the cis isomer, the methyl group and the oxyacetic acid substituent can both be equatorial, or both axial, though the di-equatorial conformation is more stable. In the trans isomer, one substituent is axial while the other is equatorial. This seemingly subtle geometric difference can have profound effects on chemical reactivity. fiveable.me
Future research should focus on the synthesis of stereochemically pure cis- and trans-2-[(4-Methylcyclohexyl)oxy]acetic acid and a comparative analysis of their reactivity. Based on established principles of cyclohexane conformation: spcmc.ac.inspcmc.ac.in
SN1/E1 Type Reactions: Reactions proceeding through a carbocation intermediate, such as solvolysis of a derivative, are often faster for axial leaving groups due to the relief of steric strain (1,3-diaxial interactions) in the transition state. spcmc.ac.in Therefore, the isomer with an axially-oriented ether linkage (or a derivative thereof) would be expected to react faster.
SN2/E2 Type Reactions: Bimolecular reactions are highly sensitive to steric hindrance. An equatorial substituent is generally more accessible to an external reagent than a sterically hindered axial one. For reactions like esterification or saponification of the carboxylic acid group, the rate can differ significantly between isomers. For example, the saponification of axial esters on a cyclohexane ring is often much slower than for their equatorial counterparts due to steric hindrance of the transition state. spcmc.ac.in
Intramolecular Reactions: The fixed spatial relationship between the substituents in each isomer could dramatically influence intramolecular reactions. For instance, a reaction involving cyclization between the carboxylic acid and a group on the cyclohexane ring would be highly dependent on the cis or trans arrangement. Studies on related cyclohexane systems have shown that ring dynamics and the geometric arrangement of substituents can dramatically alter reactivity, a phenomenon driven by activation entropy. nih.gov
Table 3: Predicted Reactivity Differences Between Stereoisomers
| Reaction Type | Predicted Faster Isomer | Rationale |
| Esterification (Kinetic Control) | trans (with equatorial -oxyacetic acid) | The equatorial position is less sterically hindered, allowing easier access for the alcohol reagent to the carboxylic acid group. spcmc.ac.in |
| Saponification of an Ester Derivative | trans (with equatorial ester) | The transition state for saponification is bulky; formation at the less hindered equatorial position is favored. spcmc.ac.in |
| Solvolysis (SN1) of a Derivative | cis (with axial leaving group) | Relief of 1,3-diaxial strain in the transition state provides "steric acceleration". spcmc.ac.in |
| Oxidation of the Cyclohexane Ring | Isomer with axial C-H bonds | Oxidation often proceeds via abstraction of an axial hydrogen, which can be sterically more accessible or electronically favored. spcmc.ac.in |
Applications in Advanced Spectroscopic Probe Development
The scaffold of this compound is well-suited for development into advanced spectroscopic probes, also known as fluorescent chemosensors. frontiersin.orgrsc.org These molecules are designed to signal the presence of a specific analyte or a change in their local environment through a change in their fluorescence properties. ijirmps.org The core structure offers a non-polar cyclohexane "recognition" element and a carboxylic acid "handle" for chemical modification.
Future research in this area would involve the covalent attachment of a fluorophore to the carboxylic acid group. thermofisher.comthermofisher.com The choice of fluorophore (e.g., coumarin, BODIPY, cyanine) would determine the optical properties (absorption/emission wavelength, brightness) of the resulting probe. labinsights.nllumiprobe.com
Potential applications to be explored include:
Ion Sensing: By attaching a fluorophore and a specific ion-binding moiety, the molecule could be engineered to detect metal ions or anions. The cyclohexane group could serve to insulate the fluorophore electronically or to create a specific binding pocket. documentsdelivered.com
Probes for Biological Microenvironments: The lipophilic nature of the methylcyclohexyl group could direct the probe to non-polar environments like cell membranes or lipid droplets. rsc.org The fluorescence of an attached reporter dye could then report on local properties such as viscosity, polarity, or temperature.
Chiral Recognition: A stereochemically pure version of the probe could be used for the enantioselective recognition of chiral analytes, such as amino acids or drugs. nih.gov The defined 3D structure of the cyclohexane ring would create a chiral environment that interacts differently with the two enantiomers of a target molecule, leading to a differential fluorescent response.
The synthesis would typically involve activating the carboxylic acid (e.g., as an NHS ester) and reacting it with an amine-functionalized fluorophore. thermofisher.comrsc.org The resulting amide-linked conjugate would then be tested for its spectroscopic response to various analytes and environmental conditions.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-Methylcyclohexyl)oxy]acetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification. For example:
- Step 1: React 4-methylcyclohexanol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions (e.g., NaOH) to form the ether linkage.
- Step 2: Purify via recrystallization or column chromatography. Yield optimization requires control of temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios (1:1.2 alcohol-to-acid halide) .
- Key Validation: Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- NMR:
- ¹H NMR: Look for characteristic signals: δ 1.2–1.8 ppm (multiplet, cyclohexyl CH₂), δ 3.4–3.6 ppm (triplet, OCH₂COO⁻), δ 4.6–4.8 ppm (multiplet, cyclohexyl OCH) .
- ¹³C NMR: Peaks at δ 70–75 ppm (C-O of cyclohexyl), δ 170–175 ppm (carboxylic acid C=O) .
- IR: Strong absorption at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .
- Mass Spectrometry: Molecular ion peak at m/z 200.1 (C₁₀H₁₆O₃) with fragmentation patterns confirming the cyclohexyl and acetic acid moieties .
Advanced Research Questions
Q. How does stereochemistry of the 4-methylcyclohexyl group influence the compound’s reactivity or biological activity?
Methodological Answer:
- Cis vs. Trans Isomers: Use computational modeling (e.g., DFT calculations) to compare energy barriers for reactions. For example, the equatorial conformation of the methyl group (trans) may enhance solubility due to reduced steric hindrance .
- Biological Impact: Test enantiomers in receptor-binding assays. For analogous compounds, axial methyl groups reduce binding affinity to enzymes like cyclooxygenase by ~30% compared to equatorial isomers .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement. Address disorder in the cyclohexyl ring by applying restraints to thermal parameters .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .
- Case Study: For similar cyclohexyl derivatives, twinning or pseudo-symmetry caused initial misinterpretation; applying TWINLAW in Olex2 resolved this .
Q. How can derivatization of the acetic acid moiety expand the compound’s applications in medicinal chemistry?
Methodological Answer:
- Esterification: React with propargyl alcohol (H₂SO₄ catalyst) to create a pro-drug with enhanced membrane permeability (logP increased from 1.2 to 2.8) .
- Amidation: Couple with primary amines (EDC/HOBt) to generate bioisosteres. For example, replacing -COOH with -CONH₂ improved IC₅₀ against tyrosine kinases by 10-fold .
Experimental Design & Data Analysis
Q. How to design assays for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Study: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life (t₁/₂) calculations using first-order kinetics (k = 0.023 h⁻¹ for similar compounds) .
- Oxidative Stability: Expose to H₂O₂ (3%) and quantify remaining compound via UV-Vis (λ = 260 nm). Compare with antioxidants like BHT to assess protective effects .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a sigmoidal model (GraphPad Prism) to calculate LD₅₀. For cell viability assays, use ANOVA with post-hoc Tukey tests (p < 0.05) .
- Outlier Handling: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points, ensuring R² > 0.95 for dose-response curves .
Safety & Handling Protocols
Q. What engineering controls are critical for safe handling of this compound in the lab?
Methodological Answer:
- Ventilation: Use fume hoods with face velocity ≥ 0.5 m/s to minimize inhalation exposure .
- Containment: Store in airtight containers (HDPE, Nalgene) under nitrogen to prevent oxidation. Conduct regular airborne monitoring via GC-MS (<1 ppm permissible limit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
